1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with a unique structure that combines elements of benzimidazole, thioxanthene, and sulfonamide.
Preparation Methods
The synthesis of 1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide stands out due to its unique combination of structural elements. Similar compounds include:
Benzimidazole derivatives: Known for their biological activity, particularly as antiparasitic and antifungal agents.
Thioxanthene derivatives: Used in the treatment of psychiatric disorders due to their antipsychotic properties.
Sulfonamide derivatives: Widely used as antibiotics and in the treatment of various bacterial infections.
This compound’s distinct structure allows it to exhibit a broader range of activities and applications, making it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C22H17N3O4S2 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxo-N-(9-oxothioxanthen-2-yl)benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C22H17N3O4S2/c1-24-17-9-8-14(12-18(17)25(2)22(24)27)31(28,29)23-13-7-10-20-16(11-13)21(26)15-5-3-4-6-19(15)30-20/h3-12,23H,1-2H3 |
InChI Key |
XDRQVVXLAGAARP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)SC5=CC=CC=C5C4=O)N(C1=O)C |
Origin of Product |
United States |
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